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Introduction

The study of tumor-specific T cell responses is fundamental to the development of novel cancer

immunotherapies, including adoptive cell therapy (ACT). The AH1 peptide, derived from the

envelope glycoprotein 70 (gp70) of an endogenous murine leukemia virus, is a potent tumor

rejection antigen expressed by various tumor cell lines of BALB/c origin, such as the CT26

colon carcinoma.[1][2] It is highly immunogenic and serves as a critical target for cytotoxic T

lymphocytes (CTLs).[1][3] Generating clonal populations of T cells with a single, defined

antigen specificity is invaluable for dissecting immune mechanisms, screening therapeutic

candidates, and developing targeted cell-based therapies.[4][5][6]

This document provides a detailed protocol for the isolation, cloning, expansion, and functional

characterization of AH1-specific CD8+ T cell clones from tumor-bearing mice. The

methodologies described herein are designed for researchers in immunology and drug

development to produce pure, functional, and antigen-specific T cell populations for preclinical

studies.

I. Quantitative Data Summary
The following tables summarize key quantitative outcomes from published protocols for

generating AH1-specific T cells.

Table 1: T Cell Expansion and Purity
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Parameter Reported Value Source

Fold Expansion Up to 470-fold [1]

Purity (AH1-Tetramer+) Consistently close to 100% [1]

| Total Cell Yield | Up to 30 x 10⁶ cells per mouse |[1][6] |

Table 2: Functional Activity of Expanded AH1-Specific T Cell Clones

Assay Target Cells E:T Ratio Result Source

In Vitro

Cytotoxicity

gp70-
expressing
tumor cells

1:1

Significant and
selective
elimination of
target cells

[1][3]

Cytokine

Production
CT26 (AH1+) 1:1

Production of

IFNγ and TNFα
[1][7]

| Cytokine Production | F1F (AH1-) | 1:1 | No significant IFNγ or TNFα production |[1] |

II. Experimental Workflow and Signaling
The overall process involves isolating rare antigen-specific T cells, expanding them into a

clonal population, and verifying their function.
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Caption: Workflow for generating AH1-specific T cell clones.
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T cell activation is initiated by the T cell receptor (TCR) recognizing the AH1 peptide presented

by an MHC molecule, with co-stimulation provided by molecules like CD28.

Caption: Simplified T cell activation signaling pathway.

III. Experimental Protocols
Protocol 1: Isolation of AH1-Specific CD8+ T Cells
This protocol details the isolation of rare AH1-specific T cells from lymphoid tissue of tumor-

bearing mice using peptide-MHC tetramers and fluorescence-activated cell sorting (FACS).

1.1. Materials and Reagents

Tumor-draining lymph nodes (TDLNs) and/or tumors from CT26-bearing BALB/c mice.

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin.

Collagenase D (1 mg/mL) and DNase I (20 U/mL) for tumor digestion.

70 µm cell strainers.

FACS Buffer: PBS with 2% FBS and 2 mM EDTA.

Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, and a viability dye.

PE-conjugated AH1 (SPSYVYHQF)-H-2Ld Tetramer.

Flow cytometer with single-cell sorting capability.

1.2. Methodology

Harvest TDLNs and/or tumors from euthanized CT26-bearing BALB/c mice.

Prepare single-cell suspensions.

For TDLNs, mechanically dissociate tissue through a 70 µm cell strainer.
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For tumors, mince the tissue and digest in RPMI containing Collagenase D and DNase I

for 45-60 minutes at 37°C before passing through a strainer.

Wash cells with RPMI and resuspend in FACS buffer.

Stain cells with the AH1-tetramer for 60 minutes at 4°C in the dark.

Add the antibody cocktail (Anti-CD8, Anti-CD3, viability dye) and incubate for an additional

30 minutes at 4°C.

Wash the cells twice with FACS buffer.

Resuspend the final cell pellet in FACS buffer for sorting.

Using a flow sorter, gate on live, single CD3+CD8+ cells and then identify the AH1-tetramer-

positive population for sorting.

Protocol 2: Single-Cell Cloning
This protocol describes the cloning of isolated T cells by sorting individual cells into 96-well

plates.

2.1. Materials and Reagents

Sorted AH1-specific CD8+ T cells.

96-well U-bottom plates.

T Cell Culture Medium: RPMI 1640, 10% FBS, L-glutamine, penicillin-streptomycin, 50 µM 2-

mercaptoethanol.

Feeder Cells: Irradiated (e.g., 30 Gy) splenocytes from healthy BALB/c mice.

Phytohemagglutinin-L (PHA-L).

Recombinant murine Interleukin-2 (IL-2) and Interleukin-7 (IL-7).

2.2. Methodology
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Prepare cloning plates by adding 100 µL of T cell culture medium containing feeder cells (5 x

10⁵ cells/mL), PHA-L (1 µg/mL), and IL-2 (50 U/mL) to each well of a 96-well U-bottom plate.

Use the flow sorter to deposit a single, live, AH1-tetramer+ CD8+ T cell into each prepared

well.

Incubate the plates at 37°C in a 6% CO₂ incubator.

After 3-4 days, add 50 µL of fresh T cell culture medium containing IL-2 and IL-7 (10 ng/mL).

Monitor wells for clonal expansion (visible cell clusters) starting from day 7-10. Change half

the media weekly with fresh cytokine-supplemented media.

Once clones have expanded to cover >50% of the well bottom, transfer them to larger wells

(e.g., 48- or 24-well plates) for further expansion.

Protocol 3: Expansion of T Cell Clones
This protocol details the large-scale expansion of established T cell clones using anti-

CD3/CD28 beads.

3.1. Materials and Reagents

Established T cell clones.

T Cell Culture Medium.

Anti-CD3/Anti-CD28 coated magnetic beads.[8][9]

Recombinant murine IL-2, IL-7, and IL-15.[1][10]

3.2. Methodology

Count the T cells from a well-established clone.

In a new culture vessel, resuspend T cells at 1 x 10⁶ cells/mL in T cell culture medium.

Add anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio.
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Supplement the medium with a cytokine cocktail. A combination of IL-7 and IL-15 is

recommended to promote a less differentiated, central-memory phenotype.[1] Alternatively,

IL-2 can be used.[10][11]

Incubate at 37°C, 6% CO₂.

Monitor cell density and viability daily. Split cultures as needed to maintain a density between

0.5-2.0 x 10⁶ cells/mL.

Restimulate the T cells every 10-14 days using the same procedure to drive further

expansion.

Protocol 4: Functional Validation of T Cell Clones
These assays confirm the specificity and cytotoxic potential of the expanded T cell clones.

4.1. In Vitro Cytotoxicity Assay

4.1.1. Materials and Reagents

Expanded AH1-specific T cell clones (Effector cells).

Target cells: CT26 (AH1-positive) and F1F or another gp70-negative cell line (AH1-negative

control).[1]

Caspase-3/7 apoptosis reagent or another viability dye (e.g., 7-AAD).

Flow cytometer.

4.1.2. Methodology

Harvest and count effector and target cells.

Set up co-cultures in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1,

1:1). Include target cells alone as a control for spontaneous death.

Incubate the plate for 4-6 hours at 37°C.[12][13]

Add the Caspase-3/7 reagent or viability dye according to the manufacturer's instructions.
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Analyze the plate on a flow cytometer.

Calculate the percentage of specific lysis: % Specific Lysis = 100 * [(% Dead Targets in Co-

culture - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets)]

4.2. Intracellular Cytokine Staining Assay

4.2.1. Materials and Reagents

Expanded T cell clones.

Stimulator cells: CT26 (AH1+) and F1F (AH1-). Anti-CD3/CD28 beads can be used as a

positive control.[1]

Brefeldin A or Monensin (protein transport inhibitors).

Fluorochrome-conjugated antibodies: Anti-CD8, Anti-IFNγ, Anti-TNFα.

Fixation/Permeabilization Buffer Kit.

Flow cytometer.

4.2.2. Methodology

Co-culture 1 x 10⁶ T cells with stimulator cells at a 1:1 ratio for 1 hour at 37°C.

Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-5 hours.

Harvest cells and stain for surface markers (e.g., Anti-CD8).

Fix and permeabilize the cells using a commercial kit.

Stain for intracellular cytokines (Anti-IFNγ, Anti-TNFα).

Wash and resuspend cells in FACS buffer.

Analyze by flow cytometry, gating on the CD8+ T cell population to determine the percentage

of cells producing IFNγ and TNFα in response to each stimulus.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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